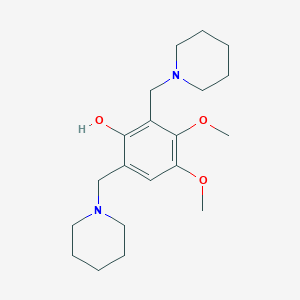
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C₂₀H₃₂N₂O₃. It is known for its unique structure, which includes two piperidine rings attached to a phenol core with methoxy groups at the 3 and 4 positions. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst.
Final Product: The intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenol: Lacks the piperidine rings, resulting in different chemical properties and applications.
2,6-Dimethoxyphenol: Similar structure but with methoxy groups at different positions, leading to distinct reactivity.
Bis(piperidin-1-ylmethyl)phenol: Similar but without the methoxy groups, affecting its chemical behavior.
Uniqueness
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to its combination of methoxy groups and piperidine rings, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
5408-14-0 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3,4-dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-21-9-5-3-6-10-21)19(23)17(20(18)25-2)15-22-11-7-4-8-12-22/h13,23H,3-12,14-15H2,1-2H3 |
InChI Key |
SMKHVKQDTPNYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CN2CCCCC2)O)CN3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















